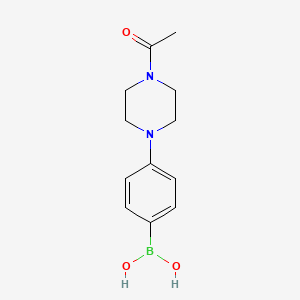

4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(4-acetylpiperazin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O3/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(3-5-12)13(17)18/h2-5,17-18H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPZCNSUXGOPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N2CCN(CC2)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid and its Pinacol Ester in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource for understanding the procurement, application, and quality control of 4-(4-acetyl-1-piperazinyl)phenylboronic acid and its pinacol ester derivative. As crucial building blocks in contemporary medicinal chemistry, these reagents play a pivotal role in the synthesis of complex molecular architectures destined for therapeutic applications. This document provides a Senior Application Scientist's perspective on the practical considerations and scientific principles underpinning the effective use of these valuable synthetic intermediates.

Introduction: The Strategic Importance of the 4-(4-Acetyl-1-piperazinyl)phenyl Moiety

The piperazine ring is a ubiquitous structural motif in a vast array of marketed drugs and clinical candidates, prized for its ability to modulate pharmacokinetic properties and engage in critical interactions with biological targets.[1] The incorporation of an acetyl group on the piperazine nitrogen and a phenylboronic acid functionality creates a versatile building block, this compound, that is primed for carbon-carbon bond formation through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction is a cornerstone of modern drug discovery, enabling the convergent synthesis of complex biaryl structures from readily available starting materials under generally mild conditions.

The 4-(4-acetyl-1-piperazinyl)phenyl moiety is of particular interest in the development of therapeutics targeting a range of diseases, including those related to neurological and metabolic disorders.[4] Its structure allows for the exploration of chemical space around a core scaffold that has proven to be biologically relevant.

Commercial Availability: A Landscape of Suppliers

A critical first step in any research or development program is the reliable sourcing of starting materials. This compound and its more commonly available pinacol ester are offered by a number of commercial suppliers. The choice between the free boronic acid and its pinacol ester is a key consideration, with the latter often being favored for its enhanced stability and ease of handling. Below is a comparative table of representative commercial suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Forms |

| Sigma-Aldrich | 4-(4-Boc-piperazinemethyl)phenylboronic acid pinacol ester | Not a direct match | 95% | Pinacol Ester |

| American Elements | This compound | 1384954-82-8 | Can be produced in high and ultra-high purity forms | Boronic Acid |

| MySkinRecipes | This compound Pinacol Ester | 1218791-38-8 | ≥95% | Pinacol Ester |

| Vibrant Pharma Inc. | 4-(4-Acetyl-1-piperazinyl)benzeneboronic acid pinacol ester | 1218791-38-8 | 97% | Pinacol Ester |

| Amerigo Scientific | This compound Pinacol Ester | Not specified | ≥95% | Pinacol Ester |

| AOBChem | This compound | 1384954-82-8 | 95% | Boronic Acid |

| ChemUniverse | This compound | 1384954-82-8 | 95% | Boronic Acid |

The Rationale for Pinacol Esters: Enhancing Stability and Utility

While the free boronic acid is the active species in the Suzuki-Miyaura catalytic cycle, it is often advantageous to purchase, store, and handle its pinacol ester derivative. The expertise-driven rationale for this choice is rooted in the inherent chemical properties of boronic acids.

Causality Behind the Choice:

-

Stability: Free boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines) and can undergo protodeboronation (loss of the boronic acid group) under certain conditions. The pinacol ester protects the boronic acid functionality, significantly enhancing its shelf-life and stability towards a broader range of reaction conditions.

-

Purification and Handling: Boronic acids can be challenging to purify due to their polarity and tendency to form boroxines. Pinacol esters are generally more crystalline, less polar, and more amenable to standard purification techniques like silica gel chromatography. They are also typically free-flowing solids, which simplifies weighing and dispensing.

-

Reaction Compatibility: While the pinacol ester must be cleaved in situ to the active boronic acid during the Suzuki-Miyaura reaction, this is readily achieved under the basic conditions of the reaction, posing no significant synthetic hurdle.

The workflow for utilizing a boronic acid pinacol ester is illustrated below:

Caption: Workflow for using a pinacol ester in Suzuki-Miyaura coupling.

Experimental Protocols: From Synthesis to Application

A self-validating system of protocols is essential for reproducible results. The following sections provide detailed methodologies for the synthesis of the pinacol ester and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound Pinacol Ester

This protocol is adapted from general procedures for the synthesis of arylboronic acid pinacol esters.[5]

Step-by-Step Methodology:

-

Starting Material: Begin with 1-(4-bromophenyl)-4-acetylpiperazine.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), combine 1-(4-bromophenyl)-4-acetylpiperazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq) in a suitable solvent like dioxane or DMF.

-

Reaction Conditions: Heat the mixture to 80-100 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound pinacol ester.

Suzuki-Miyaura Cross-Coupling Protocol

This representative protocol details the coupling of this compound pinacol ester with a generic aryl bromide.[6]

Step-by-Step Methodology:

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound pinacol ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ at 0.05 eq or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

Aqueous Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography or recrystallization to yield the final biaryl product.

The catalytic cycle for this transformation is a well-established and elegant process:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound pinacol ester is paramount for the success of subsequent synthetic steps. A robust quality control (QC) process should include High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

HPLC Analysis

The analysis of boronic acid pinacol esters by reversed-phase HPLC can be challenging due to their potential for on-column hydrolysis to the more polar boronic acid.[7]

Recommended HPLC Method:

-

Column: A column with low silanol activity, such as a Waters XTerra MS C18, is recommended to minimize on-column hydrolysis.[7]

-

Mobile Phase: A simple mobile phase of acetonitrile and water without an acidic modifier like formic acid is often optimal. A gradient elution from low to high organic content is typically employed.

-

Detection: UV detection at a wavelength where the phenyl ring absorbs, typically around 254 nm, is suitable.

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible organic solvent immediately before analysis to minimize hydrolysis in the sample vial.

¹H NMR Spectroscopy

¹H NMR spectroscopy is an indispensable tool for confirming the structure of the pinacol ester.

Expected Chemical Shifts (in CDCl₃):

-

Pinacol Protons: A characteristic singlet at approximately δ 1.35 ppm, integrating to 12 protons.

-

Acetyl Protons: A singlet at around δ 2.15 ppm, integrating to 3 protons.

-

Piperazine Protons: Two sets of multiplets, typically around δ 3.2-3.4 ppm and δ 3.6-3.8 ppm, each integrating to 4 protons.

-

Aromatic Protons: Two doublets in the aromatic region, typically between δ 6.9 ppm and δ 7.8 ppm, corresponding to the AA'BB' system of the para-substituted phenyl ring.

Applications in Drug Discovery: A Structural Linchpin

The 4-(4-acetyl-1-piperazinyl)phenyl moiety is a key component in the design of various therapeutic agents. Its structural features allow it to serve as a versatile scaffold for building molecules that can interact with a range of biological targets. For instance, derivatives of N-(4-oxo-2-(4-(4-(acetyl)piperazin-1-yl)phenyl)quinazolin-3(4H)-yl)benzamide have been investigated for their potential as kinase inhibitors and GPCR ligands.[8] The acetyl group can act as a hydrogen bond acceptor, while the piperazine and phenyl rings provide a rigid core for the attachment of other pharmacophoric groups. While a specific marketed drug with this exact fragment is not readily identifiable, numerous compounds in preclinical and clinical development utilize this or very similar building blocks for the treatment of neurological diseases and cancer.[9]

Conclusion

This compound and its pinacol ester are invaluable reagents for researchers and drug development professionals. A thorough understanding of their commercial availability, the chemical rationale for using the more stable pinacol ester, and robust protocols for their synthesis, application, and quality control are essential for leveraging their full potential. As the demand for novel, complex small molecule therapeutics continues to grow, the strategic use of such well-defined and versatile building blocks will remain a cornerstone of successful drug discovery programs.

References

-

MySkinRecipes. (n.d.). This compound Pinacol Ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). This compound Pinacol Ester, ≥95%. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

AOBChem. (n.d.). This compound. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P47742]. Retrieved from [Link]

- Dalmás, M., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(4), 278-283.

- Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the role of the boronic esters in the Suzuki–Miyaura reaction: structural, kinetic, and computational investigations. Accounts of chemical research, 47(5), 1561-1573.

- de Brito, A. F., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Life sciences, 90(23-24), 910-916.

- Montanari, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1-20.

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

- Zhang, P., et al. (2014). a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2815-2822.

- Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Google Patents. (2017). WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Pinacol Ester [myskinrecipes.com]

- 5. rsc.org [rsc.org]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. pharmacophorejournal.com [pharmacophorejournal.com]

- 9. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of Aminonitrophenylboronic Acid Pinacol Esters (C12H17BN2O3 and Isomers)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to obtain aminonitrophenylboronic acid pinacol esters, a class of compounds represented by the molecular formula C12H17BN2O3 and its isomers. These molecules are of significant interest in medicinal chemistry and organic synthesis, primarily serving as crucial building blocks in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl and heteroaryl structures. This document details two primary, field-proven synthetic strategies: the direct palladium-catalyzed Miyaura borylation of halo-nitroanilines and the esterification of pre-synthesized aminonitrophenylboronic acids. We will delve into the mechanistic underpinnings of these methodologies, providing step-by-step protocols and explaining the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of Aminonitrophenylboronic Acid Pinacol Esters

The molecular scaffold of aminonitrophenylboronic acid pinacol ester represents a versatile trifunctional reagent. The presence of an amino group, a nitro group, and a boronic ester on a single aromatic ring allows for sequential and regioselective chemical modifications. The boronic ester moiety is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling reaction, a powerful tool for carbon-carbon bond formation.[1] The amino group can be a handle for amide bond formation or a directing group in further aromatic substitutions, while the nitro group can be readily reduced to an amine, opening up another avenue for derivatization.

The pinacol ester form of the boronic acid is particularly advantageous. Unlike free boronic acids, which can be prone to dehydration to form cyclic boroxines and may exhibit challenging purification profiles, pinacol esters are generally stable, crystalline solids with good solubility in organic solvents, making them ideal for storage and use in a wide range of synthetic applications.[2] Their primary application lies in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where the construction of biaryl cores is a common motif.

This guide will focus on the synthesis of a representative target molecule, 4-amino-3-nitrophenylboronic acid pinacol ester (a C12H17BN2O3 isomer), and will also discuss the synthesis of the closely related and commercially available 2-amino-5-nitrophenylboronic acid pinacol ester (C12H17BN2O4). The principles and protocols described herein are broadly applicable to the synthesis of other isomers within this compound class.

Synthetic Strategies: A Comparative Overview

Two principal and robust strategies for the synthesis of aminonitrophenylboronic acid pinacol esters will be discussed in detail:

-

Route A: Palladium-Catalyzed Miyaura Borylation. This is a direct and highly efficient method that installs the boronic ester group onto a pre-functionalized halo-nitroaniline.

-

Route B: Esterification of Aminonitrophenylboronic Acid. This is a straightforward approach that relies on the availability of the corresponding free boronic acid.

The choice between these routes often depends on the commercial availability and cost of the starting materials.

Route A: Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between a halide (or triflate) and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), to form a boronic ester.[3][4][5] This reaction is characterized by its mild conditions and excellent functional group tolerance, making it suitable for substrates bearing both amino and nitro groups.[4]

Mechanistic Rationale

The catalytic cycle of the Miyaura borylation is a well-established process that provides a clear understanding of the role of each reagent.

Figure 1: Catalytic Cycle of the Miyaura Borylation Reaction.

Causality behind Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is used, which is reduced in situ to Pd(0). The bulky phosphine ligand (dppf) stabilizes the palladium center and promotes the desired reactivity.

-

Base: A base, typically potassium acetate (KOAc), is crucial for the transmetalation step.[4] It is believed to activate the diboron reagent, forming a more nucleophilic boronate species that facilitates the transfer of the boryl group to the palladium center. The choice of a mild base like KOAc is critical to prevent undesired side reactions, such as the hydrolysis of the product or starting material.

-

Solvent: Anhydrous, polar aprotic solvents such as dioxane or DMSO are commonly used to ensure the solubility of the reagents and to facilitate the reaction, which is typically run at elevated temperatures.

Experimental Protocol: Synthesis of 4-Amino-3-nitrophenylboronic acid pinacol ester

This protocol is adapted from general procedures for Miyaura borylation of functionalized aryl halides.

Starting Material: 4-Bromo-2-nitroaniline

Reagents and Equipment:

| Reagent/Equipment | Purpose |

| 4-Bromo-2-nitroaniline | Starting material |

| Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| PdCl₂(dppf) | Palladium catalyst precursor |

| Potassium acetate (KOAc) | Base |

| Anhydrous 1,4-Dioxane | Solvent |

| Schlenk flask/tube | For inert atmosphere reaction |

| Magnetic stirrer with heating | For mixing and heating |

| Nitrogen or Argon gas | To create an inert atmosphere |

| Standard glassware for workup | Separatory funnel, flasks, etc. |

| Silica gel | For column chromatography |

| Hexanes and Ethyl Acetate | Solvents for chromatography |

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-2-nitroaniline (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.

-

Addition of Catalyst and Solvent: Add PdCl₂(dppf) (0.03 equiv) and anhydrous 1,4-dioxane.

-

Reaction: Stir the mixture at 80-90 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 4-amino-3-nitrophenylboronic acid pinacol ester.

Self-Validating System: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be consistent with the desired structure.

Route B: Esterification of a Boronic Acid

This route is a more traditional and very effective method if the corresponding aminonitrophenylboronic acid is available or can be synthesized. The reaction involves the condensation of the boronic acid with pinacol, typically with the removal of water to drive the equilibrium towards the ester product.

Mechanistic Rationale

The esterification is a reversible reaction. To ensure a high yield of the pinacol ester, the water produced during the reaction must be removed.

Figure 2: Equilibrium of Boronic Acid Esterification.

Causality behind Experimental Choices:

-

Dehydrating Agent: A common laboratory practice is to use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to sequester the water formed.[6]

-

Azeotropic Removal of Water: For larger scale reactions, a Dean-Stark apparatus can be used with a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove it from the reaction mixture.

-

Solvent: A solvent in which the reactants are soluble but that does not interfere with the reaction is chosen, such as diethyl ether or toluene.

Experimental Protocol: Synthesis of 2-Amino-5-nitrophenylboronic acid pinacol ester

This protocol is a general procedure for the esterification of a boronic acid with pinacol.[7]

Starting Material: 2-Amino-5-nitrophenylboronic acid

Reagents and Equipment:

| Reagent/Equipment | Purpose |

| 2-Amino-5-nitrophenylboronic acid | Starting material |

| Pinacol | Esterifying agent |

| Anhydrous Magnesium Sulfate (MgSO₄) | Dehydrating agent |

| Diethyl Ether or Toluene | Solvent |

| Round-bottom flask | Reaction vessel |

| Magnetic stirrer | For mixing |

| Standard glassware for workup | Funnel, flasks, etc. |

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 2-amino-5-nitrophenylboronic acid (1.0 equiv), pinacol (1.1 equiv), and anhydrous magnesium sulfate (2.0 equiv).

-

Solvent Addition: Add diethyl ether or toluene to the flask.

-

Reaction: Stir the suspension at room temperature for 12-24 hours. The reaction progress can be monitored by TLC, observing the disappearance of the more polar boronic acid starting material.

-

Workup: Filter the reaction mixture to remove the magnesium sulfate. Wash the solid residue with the solvent used for the reaction.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often pure enough for subsequent use. If necessary, it can be further purified by recrystallization or by a short plug of silica gel.

Self-Validating System: As with Route A, the final product's identity and purity must be confirmed by spectroscopic methods (NMR and MS).

Data Summary

The following table summarizes typical yields for the synthesis of aminophenylboronic acid pinacol esters via the described routes. Actual yields may vary depending on the specific substrate and reaction conditions.

| Route | Starting Material | Product | Typical Yield | Reference |

| A: Miyaura Borylation | 4-Bromo-2-nitroaniline | 4-Amino-3-nitrophenylboronic acid pinacol ester | 70-90% | General Procedures |

| B: Esterification | 3-Nitrophenylboronic acid | 3-Nitrophenylboronic acid pinacol ester | 60% | [7] |

| B: Esterification | 2-Methylphenylboronic acid | 2-Methylphenylboronic acid pinacol ester | 80% | [7] |

Conclusion

The synthesis of aminonitrophenylboronic acid pinacol esters is readily achievable through well-established and reliable synthetic methodologies. The palladium-catalyzed Miyaura borylation offers a direct and efficient route from corresponding halo-nitroanilines, demonstrating high functional group tolerance. Alternatively, the esterification of pre-existing aminonitrophenylboronic acids with pinacol provides a straightforward and often high-yielding approach. The choice of synthetic route will ultimately be guided by factors such as starting material availability, cost, and the scale of the synthesis. The protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize these valuable building blocks for their applications in organic synthesis and medicinal chemistry.

References

- Supporting Information for publications by The Royal Society of Chemistry. (Available through various journal articles).

-

Miyaura Borylation Reaction - Organic Chemistry Portal. ([Link])

- Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google P

-

Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid. ResearchGate. ([Link])

-

Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. ([Link])

-

boronic esters - Organic Syntheses Procedure. ([Link])

-

Synthesis of Organoboronic Acids and Applications in Asymmetric Organocatalysis. Diva-Portal.org. ([Link])

-

Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PubMed Central. ([Link])

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Namur. ([Link])

-

2-Chloro-5-nitroaniline. ResearchGate. ([Link])

-

A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester. ResearchGate. ([Link])

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. ([Link])

-

A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. ([Link])

-

Masking Boronic Acids for Suzuki Coupling. YouTube. ([Link])

-

A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES. ([Link])

-

Merging Iridium-Catalyzed C−H Borylations with Palladium. MSU Chemistry. ([Link])

-

Aminative Suzuki-Miyaura coupling. ResearchGate. ([Link])

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. ([Link])

Sources

An In-Depth Technical Guide to the Biological Targets of Piperazine-Containing Boronic Acids

Foreword: The Convergence of Two Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. This guide delves into the synergistic combination of two pharmacologically significant moieties: the versatile piperazine ring and the reactive boronic acid warhead. The piperazine heterocycle, a six-membered ring with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold found in numerous approved drugs, valued for its ability to modulate physicochemical properties and provide a vector for diverse substitutions.[1][2] Boronic acids, on the other hand, have emerged as a powerful class of enzyme inhibitors, particularly targeting serine proteases through a unique reversible covalent mechanism.

The strategic fusion of these two entities into a single molecular framework has given rise to a promising class of compounds with significant therapeutic potential. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key biological targets of piperazine-containing boronic acids, the underlying mechanisms of action, and the experimental methodologies required for their identification and validation.

The Fundamental Chemistry of Interaction: Boronic Acids and Serine Proteases

The primary biological targets for the majority of currently investigated piperazine-containing boronic acids are enzymes that utilize a serine residue as a key nucleophile in their catalytic mechanism. This family of enzymes, known as serine proteases, plays a critical role in a vast array of physiological and pathophysiological processes.

The inhibitory prowess of boronic acids stems from their ability to act as transition-state analogs. The boron atom, with its empty p-orbital, is electrophilic and readily attacked by the nucleophilic hydroxyl group of the catalytic serine residue within the enzyme's active site. This interaction forms a stable, yet reversible, tetrahedral boronate adduct, effectively sequestering the enzyme in an inactive state.[3][4]

The reversibility of this covalent bond is a key advantage, as it can lead to a more favorable safety profile compared to irreversible inhibitors, which can permanently disable the target protein and potentially lead to off-target toxicities. The kinetics of this interaction, including the rates of association and dissociation, are crucial determinants of the inhibitor's potency and duration of action.

Key Biological Targets and Therapeutic Applications

The versatility of the piperazine scaffold allows for the tailored design of boronic acid inhibitors with high affinity and selectivity for specific serine proteases. To date, several key enzyme targets have been identified, leading to the development of compounds with potential applications in a range of diseases.

Dipeptidyl Peptidase IV (DPP-IV): A Target for Type 2 Diabetes

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis.[5] Its primary function is the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7] These hormones are released from the gut in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By degrading GLP-1 and GIP, DPP-IV curtails their insulinotropic effects.[8]

Inhibition of DPP-IV by piperazine-containing boronic acids prevents the degradation of incretins, leading to elevated levels of active GLP-1 and GIP.[6] This, in turn, enhances glucose-stimulated insulin secretion, suppresses glucagon release, and ultimately improves glycemic control in patients with type 2 diabetes.[7] The piperazine moiety in these inhibitors can be functionalized to optimize interactions with the S1 and S2 pockets of the DPP-IV active site, thereby enhancing potency and selectivity.

Signaling Pathway: DPP-IV in Glucose Homeostasis

Caption: DPP-IV inhibition by piperazine-boronic acids increases active GLP-1, enhancing insulin secretion.

Fibroblast Activation Protein (FAP): A Target in the Tumor Microenvironment

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of many epithelial cancers, but has limited expression in normal adult tissues.[9][10] This differential expression makes FAP an attractive target for cancer therapy and diagnostic imaging.

FAP is implicated in various aspects of tumor progression, including extracellular matrix remodeling, angiogenesis, and immunosuppression.[11][12] By targeting FAP, piperazine-containing boronic acid inhibitors can potentially disrupt the tumor-supportive microenvironment, thereby impeding tumor growth and metastasis. The piperazine moiety in FAP inhibitors is often used as a linker to attach chelating agents for radiolabeling, enabling their use as PET imaging agents to visualize FAP-expressing tumors.[13]

Signaling Pathway: FAP in the Tumor Microenvironment

Caption: FAP inhibition can disrupt the tumor microenvironment by blocking ECM remodeling and pro-tumorigenic signaling.

Beta-Lactamases: Combating Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics is a major global health threat, largely driven by the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotics inactive. Boronic acid transition state inhibitors (BATSIs) have emerged as a promising class of non-β-lactam β-lactamase inhibitors.[4]

Piperazine-containing boronic acids can effectively inhibit a broad spectrum of serine-based β-lactamases (Classes A and C). The boronic acid mimics the tetrahedral transition state of β-lactam hydrolysis, while the piperazine core can be modified to optimize binding to the active site of different β-lactamase variants.[12] The development of potent and broad-spectrum β-lactamase inhibitors is a critical strategy to restore the efficacy of existing β-lactam antibiotics.

Table 1: Representative Piperazine-Containing Boronic Acids and their Biological Targets

| Compound Class | Target Enzyme | Therapeutic Area | Representative IC50/Ki Values | Reference(s) |

| Dipeptide Boronic Acids | Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | IC50 < 4 nM | |

| Quinolinoyl-Gly-boroPro Derivatives | Fibroblast Activation Protein (FAP) | Oncology | Ki = 9 nM | |

| Triazole-containing Boronic Acids | KPC-2 β-Lactamase | Infectious Diseases | Ki = 730 nM | |

| Benzoxaborole Derivatives | OXA-24/40 β-Lactamase | Infectious Diseases | Ki = 5.03 µM |

Experimental Workflows for Target Identification and Validation

A critical aspect of drug discovery is the robust identification and validation of the biological targets of a lead compound. For piperazine-containing boronic acids, a multi-pronged approach combining enzymatic assays and chemoproteomic techniques is recommended.

Target Validation through Enzymatic Inhibition Assays

Once a putative target has been identified, its interaction with the piperazine-containing boronic acid must be confirmed and characterized using in vitro enzymatic assays.

Experimental Workflow: Enzymatic Inhibition Assay

Caption: A general workflow for determining the inhibitory potency of a compound against its target enzyme.

Detailed Protocol: DPP-IV Inhibition Assay

This protocol is adapted from commercially available DPP-IV inhibitor screening kits.[3][4]

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV Assay Buffer

-

Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Piperazine-containing boronic acid test compounds

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the piperazine-containing boronic acid in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in Assay Buffer to generate a range of concentrations for IC50 determination.

-

Dilute the DPP-IV enzyme and Gly-Pro-AMC substrate to their working concentrations in Assay Buffer as recommended by the manufacturer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to the respective wells:

-

Blank wells: Assay Buffer

-

Negative Control (No Inhibitor) wells: Assay Buffer and diluted DPP-IV enzyme.

-

Test Compound wells: Diluted test compound and diluted DPP-IV enzyme.

-

Positive Control wells: Positive control inhibitor and diluted DPP-IV enzyme.

-

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the diluted Gly-Pro-AMC substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[3]

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Calculate the percent inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Target Identification using Chemoproteomics

For novel piperazine-containing boronic acids with unknown targets, a chemoproteomic approach can be employed for unbiased target identification in a cellular context. This method relies on the synthesis of a probe molecule that incorporates a bioorthogonal handle (e.g., an alkyne or azide) onto the piperazine-boronic acid scaffold.

Experimental Workflow: Chemoproteomic Target Identification

Caption: A chemoproteomic workflow for the identification of cellular targets of a covalent inhibitor.

Conceptual Protocol: Chemoproteomic Profiling with a Boronic Acid Probe

This conceptual protocol is based on established methods for target identification of covalent inhibitors.

-

Probe Synthesis: Synthesize a derivative of the piperazine-containing boronic acid that includes an alkyne handle. The position of the alkyne should be chosen carefully to minimize disruption of the compound's binding to its target.

-

Cell Treatment and Lysis:

-

Treat cultured cells with the alkyne-tagged boronic acid probe for a defined period. Include a control group treated with a vehicle (e.g., DMSO).

-

Harvest and lyse the cells to release the cellular proteins.

-

-

Click Chemistry and Affinity Purification:

-

Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach an azide-biotin tag to the alkyne-labeled proteins.

-

Incubate the biotinylated proteome with streptavidin-coated beads to capture the target proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Elution and Proteomic Analysis:

-

Elute the captured proteins from the beads.

-

Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

Identify the proteins that are significantly enriched in the probe-treated sample compared to the control. These proteins are the candidate targets of the piperazine-containing boronic acid.

-

Further validation of the identified targets should be performed using enzymatic assays and other biochemical and cellular techniques.

-

Conclusion and Future Directions

The amalgamation of the piperazine scaffold and the boronic acid warhead has yielded a compelling class of molecules with the potential to address a range of therapeutic needs. Their ability to reversibly and covalently inhibit key serine proteases involved in diseases such as type 2 diabetes, cancer, and bacterial infections underscores their significance in drug discovery.

As our understanding of the structure-activity relationships of these compounds deepens, the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties will become increasingly feasible. The application of advanced techniques such as chemoproteomics will undoubtedly accelerate the discovery of novel biological targets for this versatile class of compounds, opening up new avenues for therapeutic intervention. The continued exploration of piperazine-containing boronic acids holds great promise for the development of innovative medicines to combat a variety of human diseases.

References

-

Zhang, C., et al. (2016). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Oncotarget, 7(28), 44334–44344. Available from: [Link]

-

Papp-Wallace, K. M., et al. (2018). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. Protein Science, 27(4), 831–842. Available from: [Link]

-

Lankas, G. R., et al. (2008). Dipeptide boronic acid inhibitors of dipeptidyl peptidase IV: determinants of potency and in vivo efficacy and safety. Journal of Medicinal Chemistry, 51(21), 6890–6899. Available from: [Link]

-

Keane, M. G., et al. (2014). Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase. Journal of Medicinal Chemistry, 57(5), 2011–2025. Available from: [Link]

-

Calvopina, K., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 23(19), 11827. Available from: [Link]

-

Juillerat-Jeanneret, L. (2022). Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment. International Journal of Molecular Sciences, 23(10), 5434. Available from: [Link]

-

Kalluri, R. (2016). The biology and function of fibroblasts in cancer. Nature Reviews Cancer, 16(9), 582–598. Available from: [Link]

-

Nongonierma, A. B., & FitzGerald, R. J. (2014). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food & Function, 5(8), 1883–1892. Available from: [Link]

-

Calvopina, K., et al. (2022). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 23(19), 11827. Available from: [Link]

-

Saetang, J., et al. (2025). 2.6. Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay. Bio-protocol, 15(5), e1011311. Available from: [Link]

-

Meletta, M., et al. (2021). Clinical summary of fibroblast activation protein inhibitor-based radiopharmaceuticals: cancer and beyond. European Journal of Nuclear Medicine and Molecular Imaging, 48(11), 3469–3484. Available from: [Link]

-

Holst, J. J. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 805. Available from: [Link]

-

Parravicini, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5462. Available from: [Link]

-

Scott, A. M., et al. (2013). Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs. FEBS Open Bio, 4, 49–55. Available from: [Link]

-

Schmid, S., et al. (2024). Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies. Frontiers in Immunology, 15, 1359649. Available from: [Link]

-

Yang, X., et al. (2016). FAP Promotes Immunosuppression by Cancer-Associated Fibroblasts in the Tumor Microenvironment via STAT3–CCL2 Signaling. Cancer Research, 76(14), 4124–4135. Available from: [Link]

-

Kumar, A., et al. (2024). The medicinal chemistry of piperazines: A review. Archiv der Pharmazie, e2400101. Available from: [Link]

-

Singh, S. B., et al. (2022). Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging. Pharmaceuticals, 15(11), 1361. Available from: [Link]

-

Poplawski, J. E., et al. (2020). Piperazine derivatives of boronic acids – potential bifunctional biologically active compounds. New Journal of Chemistry, 44(2), 534-545. Available from: [Link]

-

Target 2035. (2021, March 17). Chemoproteomic profiling: from target discovery to target engagement – 16 March 2021 [Video]. YouTube. [Link]

-

Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids. Proceedings of the National Academy of Sciences of the United States of America, 68(2), 478–480. Available from: [Link]

-

JoVE. (2024, December 19). Dipeptidyl Peptidase 4 Inhibitors [Video]. JoVE. [Link]

-

Mulvihill, E. E., & Drucker, D. J. (2014). Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors. Endocrine Reviews, 35(6), 992–1019. Available from: [Link]

-

Li, Y., et al. (2019). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules, 24(16), 2962. Available from: [Link]

-

Keane, M. G., et al. (2014). Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase. Journal of Medicinal Chemistry, 57(5), 2011–2025. Available from: [Link]

-

Bethel, C. R., et al. (2017). Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. Antimicrobial Agents and Chemotherapy, 61(12), e01214-17. Available from: [Link]

-

Kushwaha, R. N., et al. (2014). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical Biology & Drug Design, 84(6), 639–650. Available from: [Link]

-

Jacob, M., et al. (2012). The role of fibroblast activation protein in health and malignancy. The American Journal of Pathology, 180(5), 1861–1868. Available from: [Link]

-

Mier, W., et al. (2021). 930 Fibroblast activation protein alpha expression in tumor stroma and its association with immuno-regulatory circuits across epithelial tumors. Journal for ImmunoTherapy of Cancer, 9(Suppl 2), A975. Available from: [Link]

-

Osoniyi, O. R., & Egieyeh, S. A. (2023). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. BioMed Research International, 2023, 1–16. Available from: [Link]

-

Nauck, M. A., & Meier, J. J. (2024). Transforming Diabetes Care: The Expanding Role of DPP-4 Inhibitors in Cardiovascular and Renal Protection. International Journal of Molecular Sciences, 25(1), 589. Available from: [Link]

-

Bethel, C. R., et al. (2017). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy, 61(12), e01214-17. Available from: [Link]

-

Xu, M. (2021, October 7). Label-free Target Identification to Unleash Drug Discovery [Video]. YouTube. [Link]

-

Creative BioMart. (n.d.). FAP Assay Kit. Retrieved from [Link]

-

Liu, J., et al. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1361–1368. Available from: [Link]

-

Ma, H., et al. (2025). FAP inhibitors: are we really using the best method to evaluate the residence time?. European Journal of Nuclear Medicine and Molecular Imaging, 52(3), 963–965. Available from: [Link]

-

World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives [pubmed.ncbi.nlm.nih.gov]

- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]

- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]

- 11. Use of boronic acid nanoparticles in glycoprotein enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid for Cancer Cell Targeting

Introduction: A Trifunctional Approach to Precision Oncology

The quest for cancer therapeutics with high efficacy and minimal off-target effects has led to the development of sophisticated molecular agents designed to exploit the unique biochemical landscape of tumor cells. Among these, 4-(4-Acetyl-1-piperazinyl)phenylboronic acid emerges as a compound of significant interest, embodying a trifunctional design strategy for targeted cancer therapy. This molecule integrates three key chemical moieties: a phenylboronic acid group for tumor recognition, a piperazine linker to enhance pharmacokinetic properties, and an acetyl group for structural optimization.

Phenylboronic acids (PBAs) have garnered considerable attention for their ability to form reversible covalent bonds with 1,2- or 1,3-diols, a chemical feature that allows them to selectively target sialic acid residues overexpressed on the surface of many cancer cells.[1][2][3] This interaction is often potentiated by the acidic tumor microenvironment, offering an additional layer of selectivity.[4][5] The piperazine core is a well-established scaffold in medicinal chemistry, recognized for its ability to improve aqueous solubility, bioavailability, and overall pharmacokinetic profile of drug candidates.[6][7] The terminal acetyl group further modifies the electronic and steric properties of the piperazine ring, potentially influencing its interaction with biological targets and metabolic stability.[8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization and evaluation of this compound as a cancer cell targeting agent. We will delve into the mechanistic rationale, provide detailed experimental protocols for its characterization, and offer insights into the interpretation of results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in biological systems.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₇BN₂O₃ | [9] |

| Molecular Weight | 248.09 g/mol | [9] |

| Appearance | White to yellow or grey solid | [9] |

| CAS Number | 1384954-82-8 | [9] |

| PubChem CID | 74788283 | [9] |

Mechanism of Action: Targeting the Glycocalyx of Cancer Cells

The primary targeting mechanism of this compound is predicated on the interaction between the boronic acid moiety and sialic acid residues on the cancer cell surface. Sialic acids are terminal monosaccharides on the glycan chains of glycoproteins and glycolipids, which are collectively known as the glycocalyx. Aberrant sialylation is a hallmark of many cancers and is associated with tumor progression, metastasis, and immune evasion.[5][10]

The interaction between the boronic acid and the diol groups of sialic acid forms a cyclic boronate ester, a reversible covalent bond that is more stable at the lower pH characteristic of the tumor microenvironment.[4][11] This pH-dependent binding enhances the specificity of the compound for tumor cells over healthy tissues.

Figure 2: Workflow for in vitro cytotoxicity assessment.

Protocol 2: Cellular Uptake Assay

Objective: To quantify the cellular uptake of this compound in cancer cells.

Rationale: Direct measurement of intracellular compound concentration confirms that the molecule can penetrate the cell membrane, a prerequisite for intracellular therapeutic action. [12][13]Comparing uptake in the presence and absence of a competitive inhibitor for sialic acid binding can validate the targeting mechanism.

Materials:

-

This compound

-

Fluorescently labeled analog of the compound or a method for its detection (e.g., HPLC-MS/MS)

-

High and low sialic acid expressing cancer cell lines

-

Free sialic acid (N-acetylneuraminic acid) as a competitive inhibitor

-

Cell culture plates (6-well or 12-well)

-

Cell lysis buffer

-

Fluorescence plate reader, flow cytometer, or HPLC-MS/MS system [14] Procedure:

-

Cell Seeding: Seed cells in appropriate plates and allow them to adhere overnight.

-

Pre-treatment (for competition assay): For the competition group, pre-incubate cells with a high concentration of free sialic acid (e.g., 10 mM) for 1 hour.

-

Treatment: Treat the cells with a fixed concentration of the fluorescently labeled compound (or the unlabeled compound for HPLC-MS/MS analysis) for various time points (e.g., 0.5, 1, 2, 4 hours).

-

Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unbound compound.

-

Cell Lysis and Quantification:

-

Fluorescence-based: Lyse the cells and measure the fluorescence intensity of the lysate using a plate reader. Normalize the fluorescence to the total protein content of the lysate.

-

Flow Cytometry: For fluorescently labeled compounds, detach the cells and analyze their fluorescence intensity using a flow cytometer.

-

HPLC-MS/MS: Lyse the cells, extract the compound, and quantify its concentration using a validated HPLC-MS/MS method.

-

-

Data Analysis: Plot the cellular uptake over time. Compare the uptake in the presence and absence of the competitive inhibitor.

Expected Outcome and Interpretation: Higher uptake in the high sialic acid expressing cell line is expected. A significant reduction in uptake in the presence of free sialic acid would provide strong evidence for a sialic acid-mediated uptake mechanism.

Protocol 3: In Vivo Tumor Targeting Study

Objective: To evaluate the tumor-targeting ability and biodistribution of this compound in a preclinical animal model.

Rationale: In vivo studies are crucial to assess the compound's ability to accumulate in the tumor tissue after systemic administration, which is a key determinant of its therapeutic efficacy and potential for off-target toxicity. [15][16] Materials:

-

This compound, potentially labeled with a near-infrared (NIR) dye or a radionuclide for imaging

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Tumor cells for xenograft model (e.g., 4T1)

-

In vivo imaging system (e.g., IVIS for fluorescence imaging)

-

Formulation vehicle for the compound (e.g., saline with a co-solvent like PEG400)

Procedure:

-

Tumor Xenograft Model: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Compound Administration: Administer the labeled compound intravenously (i.v.) via the tail vein. Include a control group receiving the vehicle alone. [17]3. In Vivo Imaging: At various time points post-injection (e.g., 2, 6, 12, 24, 48 hours), anesthetize the mice and perform whole-body imaging to visualize the biodistribution of the compound.

-

Ex Vivo Organ Analysis: At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the organs ex vivo to confirm the in vivo findings.

-

Quantification: If a fluorescently labeled compound is used, the fluorescence intensity in the tumor and organs can be quantified from the images. For unlabeled compounds, tissues can be homogenized and the compound concentration measured by HPLC-MS/MS.

-

Data Analysis: Calculate the tumor-to-organ ratios of the compound's accumulation. A high tumor-to-organ ratio indicates successful tumor targeting.

Expected Outcome and Interpretation: Preferential accumulation of the compound in the tumor tissue compared to other organs would demonstrate its in vivo targeting efficacy.

Conclusion and Future Perspectives

This compound represents a promising platform for the development of targeted cancer therapies. Its unique chemical architecture allows for the specific recognition of cancer cells through the overexpressed sialic acid residues on their surface. The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound, from initial in vitro cytotoxicity and uptake studies to in vivo tumor targeting and biodistribution analysis.

Future research should focus on elucidating the downstream signaling pathways affected by the binding of this compound to the cell surface, as well as exploring its potential as a vehicle for the targeted delivery of other therapeutic agents. The insights gained from these studies will be invaluable for the continued development of this and other boronic acid-based compounds as next-generation cancer therapeutics.

References

-

Radan, M., Carev, I., Miloš, M., & Tranfić Bakić, M. (2025). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 15(9), 3733-3748. [Link] [1][3]2. ResearchGate. (2025). (PDF) Phenylboronic acid in targeted cancer therapy and diagnosis. [Link] [2]3. ACS Publications. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. [Link] [18]4. RSC Publishing. (n.d.). Phenylboronic acid-modified nanoparticles for cancer treatment. [Link] [19]5. National Institutes of Health. (n.d.). Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms. [Link] [12]6. National Institutes of Health. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link] [20]7. National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link] [21]8. PubMed. (n.d.). Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market. [Link] [22]9. ACS Publications. (2021). Boronic Acid Ligands Can Target Multiple Subpopulations of Pancreatic Cancer Stem Cells via pH-Dependent Glycan-Terminal Sialic Acid Recognition. [Link] [4]10. ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells. [Link] [23]11. PubMed. (2020). Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells. [Link] [10]12. Google Patents. (n.d.). US20020188100A1 - Formulation of boronic acid compounds. [24]13. Google Patents. (n.d.). CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. [25]14. Frontiers. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. [Link] [26]15. The Role of 1-Acetylpiperazine in Drug Development & Discovery. (n.d.). [Link] [8]16. ACS Publications. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. [Link] [13]17. ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. [Link] [6]18. MySkinRecipes. (n.d.). This compound Pinacol Ester. [Link] [27]19. MDPI. (n.d.). Peptide Mediated In Vivo Tumor Targeting of Nanoparticles through Optimization in Single and Multilayer In Vitro Cell Models. [Link] [28]20. RSC Publishing. (n.d.). Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment. [Link] [11]21. ResearchGate. (2025). Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. [Link] [29]22. National Institutes of Health. (2026). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. PMC. [Link] [30]23. National Institutes of Health. (n.d.). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link] [31]24. MDPI. (2024). Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. [Link] [5]25. ACS Publications. (n.d.). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link] [32]26. MarinBio. (n.d.). Cell-Based Drug Uptake Assays. [Link] [14]27. PubMed Central. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. [Link] [15]28. Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link] 29. Taylor & Francis Online. (2011). Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration. [Link] [33]30. Dojindo Molecular Technologies, Inc. (n.d.). Cellular Uptake Assay Data Collection. [Link] [34]31. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. (2019). [Link] [35]32. National Institutes of Health. (n.d.). Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link] [7]33. MDPI. (n.d.). Frontiers in Cell-Cycle-Targeting Therapies: Addressing the Heterogeneity of the Cancer Cell Cycle. [Link] [36]34. AACR Journals. (n.d.). Multiomics Profiling of T-cell Leukemia and Lymphoma Enables Targeted Therapeutic Discovery. [Link] [37]35. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). [Link] [16]36. ACS Publications. (2025). Phenylboronic Acid-Modified and ROS-Responsive Polymeric Nanoparticles for Targeted Anticancer Drug Delivery. [Link] [38]37. MDPI. (n.d.). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. [Link] [39]38. International Society for Orthomolecular Medicine. (2024). Targeting the Mitochondrial-Stem Cell Connection in Cancer Treatment: A Hybrid Orthomolecular Protocol. [Link] [40]39. American Elements. (n.d.). This compound. [Link] [9]40. ACS Publications. (2026). A Dual Glutathione-Depleting Nanoparticle Loaded with Porcine Pancreatic Elastase for Neoadjuvant Chemotherapy of Triple Negative Breast Cancer. ACS Nano. [Link] [17]41. PubChem. (n.d.). 4-Acetylphenylboronic acid. [Link]

Sources

- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. americanelements.com [americanelements.com]

- 10. Structural Control of Boronic Acid Ligands Enhances Intratumoral Targeting of Sialic Acid To Eradicate Cancer Stem-like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterocyclic boronic acids display sialic acid selective binding in a hypoxic tumor relevant acidic environment - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. marinbio.com [marinbio.com]

- 15. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. US20020188100A1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 25. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - Google Patents [patents.google.com]

- 26. Frontiers | Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters [frontiersin.org]

- 27. This compound Pinacol Ester [myskinrecipes.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. tandfonline.com [tandfonline.com]

- 34. Cellular Uptake Assay Data Collection DOJINDO LABORATORIES [dojindo.com]

- 35. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 36. mdpi.com [mdpi.com]

- 37. aacrjournals.org [aacrjournals.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. mdpi.com [mdpi.com]

- 40. isom.ca [isom.ca]

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-(4-Acetyl-1-piperazinyl)phenylboronic Acid

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-(4-Acetyl-1-piperazinyl)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. The unique electronic and structural features of this boronic acid present specific challenges and opportunities for optimization. This document, structured in a question-and-answer format, provides in-depth, field-proven insights to help you navigate these complexities and achieve high-yield, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with this compound is giving low to no yield. What are the most likely causes?

A1: Low yields in Suzuki couplings with this substrate can often be attributed to a few key factors related to its specific structure. The presence of the nitrogen-rich piperazine ring and the electron-donating nature of the substituent can influence the catalytic cycle.[1]

Primary Troubleshooting Steps:

-

Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. The nitrogen atoms in the piperazine moiety can coordinate to the palladium center, potentially interfering with the catalytic cycle.[2] Using bulky, electron-rich phosphine ligands can help mitigate this by sterically shielding the palladium and promoting the desired catalytic steps.[3][4]

-

Base Selection: The choice and quality of the base are paramount in the transmetalation step.[2] For substrates with potentially sensitive functional groups or acidic protons, like the N-H in a de-acetylated version, weaker bases might be necessary. However, for this acetyl-protected substrate, common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally suitable.[2] Ensure the base is finely powdered and anhydrous, as its physical state can significantly impact reactivity.[5]

-

Solvent System: The polarity and protic nature of the solvent can influence the reaction rate and side reactions. Common solvents for Suzuki couplings include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[2][5] An aqueous environment can sometimes be beneficial for N-heterocyclic substrates by minimizing catalyst poisoning through hydrogen bonding.[2]

-

Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yield.[2] This can be exacerbated by excessive heat, prolonged reaction times, or the presence of protic impurities.

Q2: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids to form a biaryl byproduct is a common issue in Suzuki reactions. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[6]

Strategies to Reduce Homocoupling:

-

Thorough Degassing: Oxygen is a known promoter of homocoupling.[6] It is crucial to rigorously degas all solvents and the reaction mixture itself. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[7]

-

Use of Pd(0) Pre-catalysts: While many Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the initial concentration of Pd(II) that may contribute to homocoupling.

-

Controlled Addition of Reagents: Adding the aryl halide to the reaction mixture before the palladium catalyst can sometimes help to ensure that the oxidative addition step is favored over boronic acid homocoupling.

Q3: What are the optimal catalyst and ligand combinations for coupling this compound with different aryl halides?

A3: The optimal catalyst-ligand system is highly dependent on the nature of the aryl halide coupling partner (e.g., bromide, chloride, triflate) and its electronic properties.

| Aryl Halide Type | Recommended Catalyst/Ligand System | Rationale |

| Aryl Bromides & Iodides | Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ | These are generally reactive coupling partners and often work well with traditional, less sterically demanding ligands. |

| Aryl Chlorides | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) | Aryl chlorides are less reactive, and the oxidative addition step is often rate-limiting.[3] Bulky, electron-rich ligands accelerate this step.[3][4] |

| Electron-Poor Aryl Halides | Pd(OAc)₂ with cataCXium® A or similar Buchwald-type ligands | Electron-poor halides are generally more reactive, but specialized ligands can further enhance reaction rates and yields. |

| Electron-Rich Aryl Halides | Pd₂(dba)₃ with bulky biarylphosphine ligands (e.g., BrettPhos, XPhos) | Electron-rich halides can be challenging. Highly active catalyst systems are often required to achieve efficient coupling.[1] |

Experimental Protocol: Screening for Optimal Ligand

A parallel screening approach is often the most efficient way to identify the best ligand for a specific transformation.

-

Setup: In an inert atmosphere (glovebox or Schlenk line), arrange an array of reaction vials, each containing a stir bar.

-

Reagents: To each vial, add this compound (1.2 eq.), the aryl halide (1.0 eq.), and the chosen base (e.g., K₂CO₃, 2.0 eq.).

-

Catalyst/Ligand Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %) and the specific ligand to be screened (4.4 mol %) to each respective vial.

-

Solvent: Add the degassed solvent system (e.g., dioxane/water 4:1) to each vial.

-

Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 80-100 °C).

-

Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

Q4: My boronic acid appears to be decomposing during the reaction. What are the signs, and how can I prevent it?

A4: Boronic acid instability can manifest as the formation of boroxines (anhydrides of boronic acids) or through protodeboronation.[8] The latter is often the more significant issue in terms of yield loss.

Signs of Decomposition:

-

Appearance of a significant amount of the corresponding arene (benzene substituted with the 4-acetyl-1-piperazinyl group) in your LC-MS or GC-MS analysis.

-

The reaction stalling despite the presence of starting aryl halide.

Preventative Measures:

-

Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce protodeboronation.[9][10] These are generally more stable to the reaction conditions and can be used directly in the Suzuki coupling.[10]

-

Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed.

-

Choice of Base: In some cases, very strong bases can promote decomposition. Using a milder base like KF or CsF can be beneficial.

Q5: What is the general, robust starting protocol for a Suzuki coupling with this compound?

A5: While optimization is often necessary, the following protocol provides a solid starting point for many coupling partners.

Step-by-Step General Protocol:

-

Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and finely powdered potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol %) and any additional ligand if required.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Final Recommendations